ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and functional groups make it a compound of interest for various synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the reaction of 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with ethyl 2-bromoacetate, followed by amidation with acetamidoacetate. Key reagents include sodium hydride (NaH) for deprotonation and N,N-dimethylformamide (DMF) as a solvent.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are crucial. This typically involves using automated systems for precise control of temperature, pH, and reaction time, ensuring high yield and purity. Solvent recovery and recycling play an important role in sustainable production practices.
Chemical Reactions Analysis
Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols.
Substitution: It undergoes nucleophilic substitution reactions where the ester and amide functionalities can be targeted, using reagents such as sodium azide (NaN₃) for azide substitution.
Scientific Research Applications
Chemistry
In chemistry, it serves as a model compound for studying reaction mechanisms and the effects of various functional groups. Its reactivity and stability under different conditions provide insights into pyrazolo[3,4-d]pyrimidine derivatives.
Biology
In biological research, it is explored for its potential inhibitory effects on specific enzymes, making it a candidate for drug development studies. Its structural analogs are often tested for activity against various biological targets.
Medicine
Medicinally, this compound is part of ongoing research for its potential therapeutic properties. Its interactions with proteins and nucleic acids make it a potential lead compound in the development of new pharmaceuticals.
Industry
Industrial applications include its use as an intermediate in the synthesis of more complex molecules, which are then used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its 3-chlorophenyl and pyrazolo[3,4-d]pyrimidine moieties allow it to bind to active sites, potentially inhibiting or modifying enzyme activity. The specific pathways involved depend on the biological context and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiol: A precursor in the synthesis of the title compound, sharing the pyrazolo[3,4-d]pyrimidine core structure.
Ethyl 2-bromoacetate: Involved in the alkylation step of the synthesis, contributing the ethyl ester group.
N-acetyl-2-aminothioacetic acid: Another analog that can undergo similar reactions but yields different products depending on the reaction conditions.
Uniqueness
The presence of both the 3-chlorophenyl and the pyrazolo[3,4-d]pyrimidine functionalities in ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate distinguishes it from other compounds, providing unique interaction profiles and reactivity, making it valuable for specialized research applications.
This article provides a comprehensive overview, touching on various aspects of this compound and its significance across multiple domains
Properties
IUPAC Name |
ethyl 2-[[2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4S/c1-2-27-14(25)8-19-13(24)9-28-17-21-15-12(16(26)22-17)7-20-23(15)11-5-3-4-10(18)6-11/h3-7H,2,8-9H2,1H3,(H,19,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYYOSSUOHQQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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